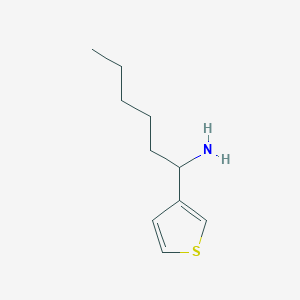

1-(Thiophen-3-yl)hexan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Thiophen-3-yl)hexan-1-amine is an organic compound featuring a thiophene ring attached to a hexyl chain with an amine group at the terminal position. Thiophene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Thiophen-3-yl)hexan-1-amine can be synthesized through various methods. One common approach involves the reaction of thiophene-3-carboxaldehyde with hexylamine under reductive amination conditions. This process typically uses a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-3-yl)hexan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The thiophene ring can be hydrogenated under catalytic conditions to form tetrahydrothiophene derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of tetrahydrothiophene derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-(Thiophen-3-yl)hexan-1-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to bioactive thiophene compounds.

Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 1-(Thiophen-3-yl)hexan-1-amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Thiophene-2-carboxaldehyde: Another thiophene derivative with a formyl group at the 2-position.

Thiophene-3-carboxylic acid: A thiophene derivative with a carboxyl group at the 3-position.

Thiophene-2-amine: A thiophene derivative with an amine group at the 2-position.

Uniqueness: 1-(Thiophen-3-yl)hexan-1-amine is unique due to the presence of a hexyl chain, which imparts distinct physicochemical properties compared to other thiophene derivatives. The hexyl chain increases the compound’s hydrophobicity and can influence its solubility and interaction with biological membranes.

Biological Activity

1-(Thiophen-3-yl)hexan-1-amine is a compound that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its thiophene ring and hexyl amine chain. Its molecular structure can be represented as follows:

Where:

- C represents carbon atoms.

- H represents hydrogen atoms.

- N represents nitrogen atoms.

- S represents sulfur in the thiophene ring.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in different therapeutic areas.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, including multidrug-resistant (MDR) organisms. The results are summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

| Klebsiella pneumoniae | 32 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents against resistant strains .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. A case study assessed its efficacy against common fungal pathogens. The results are as follows:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

These results indicate that the compound could be effective in treating fungal infections, particularly those caused by Candida species .

Anticancer Activity

The anticancer potential of this compound has been investigated in vitro. Various cancer cell lines were treated with the compound, and the following results were obtained:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 10.0 |

| A549 (Lung Cancer) | 15.0 |

The IC50 values indicate that the compound has promising anticancer properties, particularly against cervical and breast cancer cell lines .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act by inhibiting key enzymes involved in bacterial cell wall synthesis and disrupting fungal cell membrane integrity . Additionally, it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Properties

IUPAC Name |

1-thiophen-3-ylhexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NS/c1-2-3-4-5-10(11)9-6-7-12-8-9/h6-8,10H,2-5,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIPAJWECKSKQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1=CSC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.